2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

α-glucosidase inhibition Type 2 diabetes Imidazoquinazoline SAR

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide (CAS 1024374-40-0) is a synthetic, polyheterocyclic small molecule (MW = 364.4 g/mol, C19H16N4O2S) belonging to the imidazo[1,2-c]quinazoline class. The fused tetracyclic core positions a benzyl substituent at the 2-position and a primary sulfanylacetamide side chain at the 5-position.

Molecular Formula C19H16N4O2S
Molecular Weight 364.42
CAS No. 1024374-40-0
Cat. No. B2619542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
CAS1024374-40-0
Molecular FormulaC19H16N4O2S
Molecular Weight364.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N
InChIInChI=1S/C19H16N4O2S/c20-16(24)11-26-19-22-14-9-5-4-8-13(14)17-21-15(18(25)23(17)19)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H2,20,24)
InChIKeyUWGWVYMVNWKSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide (CAS 1024374-40-0) – Core Scaffold & Procurement Profile


2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide (CAS 1024374-40-0) is a synthetic, polyheterocyclic small molecule (MW = 364.4 g/mol, C19H16N4O2S) belonging to the imidazo[1,2-c]quinazoline class [1]. The fused tetracyclic core positions a benzyl substituent at the 2-position and a primary sulfanylacetamide side chain at the 5-position. This scaffold has established precedence as a privileged structure for α-glucosidase inhibition and anticancer activity [2]. Critically, high-strength differential evidence for this exact compound from peer-reviewed primary research is currently limited; the compound is predominantly available as a screening library compound from multiple vendors, and its procurement rationale must therefore rely on class-level SAR inference validated by studies on closely related analogs [2].

Library role Screening compound for imidazo[1,2-c]quinazoline SAR expansion and hit confirmation.
Scaffold evidence Class-level α-glucosidase inhibition reported for related analogs; supports scaffold selection.
Confirmation needed Direct assay data for this exact CAS number not yet published; requires in-house validation.

Why Generic Imidazo[1,2-c]quinazoline Analogs Cannot Replace 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide in Focused Screening


The imidazo[1,2-c]quinazoline scaffold exhibits extreme sensitivity to substitution pattern on both inhibitory potency and selectivity. Published SAR studies demonstrate that the position and electronic nature of substituents on the pendant phenyl ring can alter α-glucosidase IC50 values by over 20-fold (from 12.44 µM to >270 µM) [1]. A chlorine substituent at any position detriments potency, while electron-donating groups (e.g., methoxy) at specific positions enhance it [1]. The target compound contains a unique combination of a 2-benzyl substituent and an unsubstituted primary acetamide side chain at the 5-position via a thioether linker—a substitution pattern that is not captured in published focused libraries (e.g., series 6a–c and 11a–o) [1]. Consequently, simple replacement with an isopropyl, phenyl, or substituted-benzyl analog carries a high risk of yielding divergent enzymatic, cytotoxicity, or ADME profiles, making direct procurement of the specific CAS compound essential for SAR follow-up, library diversification, or hit confirmation.

Potency shift Substitution pattern on the imidazoquinazoline core can alter α-glucosidase IC50 by over 20-fold based on class SAR data.
Unique motif The 2-benzyl and 5-sulfanylacetamide combination is absent from published focused libraries; generic analogs likely miss this arrangement.
Divergent profiles Simple replacement with an isopropyl, phenyl, or substituted-benzyl analog may yield different cytotoxicity or ADME profiles.

Quantitative Differentiation Evidence for 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide vs. Closest Analogs


α-Glucosidase Inhibitory Potency – Class-Level SAR Benchmarking Against Reference Standard Acarbose

The imidazo[1,2-c]quinazoline scaffold has been validated as a potent α-glucosidase inhibitor class in head-to-head assays against Saccharomyces cerevisiae α-glucosidase. The most potent analog in published series (compound 11j, bearing 2,3-dimethoxyphenyl) exhibited an IC50 of 12.44 ± 0.38 µM, which is 60.3-fold more potent than the clinical standard acarbose (IC50 = 750.0 ± 1.5 µM) [1]. The entire series 11a–o showed IC50 values 2.7- to 60.3-fold superior to acarbose [1]. This establishes the core scaffold's differentiated potency relative to the standard-of-care comparator. Compound 11j also demonstrated a competitive inhibition mechanism (Km increased, Vmax unchanged) and a static fluorescence quenching binding mode with a defined binding constant (KA) and number of binding sites (n) determined by fluorescence spectroscopy [1].

α-Glucosidase potency vs acarbose
Class-level inference
Analog 11j IC50 12.44 µM vs acarbose IC50 750.0 µM — 60.3-fold difference reported
Scaffold potency baseline supports library selection; direct data for target compound required.
In vitro assay, S. cerevisiae α-glucosidase; acarbose as positive control.
α-glucosidase inhibition Type 2 diabetes Imidazoquinazoline SAR

Substituent-Dependent Potency Modulation – SAR Evidence from Closely Related Imidazo[1,2-c]quinazolines

Published SAR data for 5-(substituted aryl)-2,3-diphenylimidazo[1,2-c]quinazolines (series 11) reveals that potency is exquisitely sensitive to the aryl substituent at the 5-position. Moving a methoxy group from the para (11g, IC50 = 82.64 ± 0.03 µM) to meta (11h, IC50 = 47.92 ± 0.18 µM) to ortho (11i, IC50 = 24.25 ± 0.13 µM) position on the pendant phenyl ring improves potency by 3.4-fold [1]. Introducing a second methoxy group yields the most potent compounds (11j IC50 = 12.44 µM; 11k IC50 = 14.32 µM), while electron-withdrawing groups (Cl, Br) at any position cause a detrimental effect [1]. The target compound (CAS 1024374-40-0) differs fundamentally in bearing a primary sulfanylacetamide chain at the 5-position rather than a substituted aryl group, and a 2-benzyl substituent rather than a 2,3-diphenyl system, representing an unexplored region of SAR space.

Substituent-dependent IC50 modulation
Class-level inference
IC50 range 12.44 – 273.28 µM across 5-aryl series; 3.4-fold shift by methoxy position change
High substitution sensitivity demands procurement of exact compound for definitive SAR mapping.
Series 11a–o; electron-donating vs. withdrawing groups alter activity substantially.
Structure-activity relationship Substituent effect Electron-donating groups

Molecular Property Differentiation – Physicochemical Profile vs. Published Lead Compounds

The target compound (MW = 364.4 g/mol; molecular formula C19H16N4O2S) [1] presents a distinct physicochemical profile compared to the most potent published analogs. Compound 11j (MW = 502.54), which bears a 2,3-dimethoxyphenyl group, has a higher molecular weight and additional hydrogen bond acceptors. The target compound's smaller size, lower lipophilicity (predicted XLogP3 for the core scaffold: ~2.8 vs. ~5.2 for the N-(4-ethylphenyl)acetamide analog CAS 1022198-67-9 [2]), and single hydrogen bond donor (primary amide NH2) confer distinct solubility, permeability, and metabolic stability properties. Published in silico ADME predictions for series 11 compounds indicated low to moderate human intestinal absorption (HIA) and favorable drug-likeness [3]; the target compound's lower molecular weight and polarity may further improve these parameters.

Physicochemical profile vs lead analogs
Supporting evidence
MW 364.4 (27% lower than potent analog 11j); predicted XLogP3 ~2.8 vs ~5.2 for N-(4-ethylphenyl) analog; 1 HBD, 5 HBA
Lower MW and lipophilicity may support improved solubility and permeability profiling.
Predicted descriptors; experimental solubility and ADME confirmation needed.
Drug-likeness Physicochemical properties ADME prediction

Optimal Research & Procurement Scenarios for 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide


SAR Library Diversification – Mapping Unexplored 5-Sulfanylacetamide Space

The target compound occupies an unexplored region of imidazo[1,2-c]quinazoline SAR space: 2-benzyl substitution combined with a 5-primary sulfanylacetamide chain. Published series (6a–c, 11a–o) focus exclusively on 5-aryl or 5-alkylthio substitution with substituted amide termini [1]. Procurement of CAS 1024374-40-0 enables direct experimental interrogation of this substitution pattern's impact on α-glucosidase potency, selectivity vs. related glycosidases, and cytotoxicity in MCF-7 or HeLa cell lines, where related imidazoquinazolines have shown activity [2].

Hit-to-Lead Optimization – Low-MW Starting Point for Oral Bioavailability

The compound's molecular weight (364.4 g/mol) and predicted physicochemical profile (low XLogP3 ~2.8, single HBD) position it as an attractive, low-MW starting point for lead optimization programs targeting Type 2 diabetes or cancer. Compared to the most potent published analog 11j (MW = 502.54) [1], the target compound offers a 27.6% reduction in molecular weight, which correlates with improved solubility, permeability, and compliance with Lipinski's Rule of Five, reducing the attrition risk in early lead development.

Negative Control or Comparator for Mechanism-of-Action Studies

Because the target compound lacks the substituted aryl ring and tertiary amide present in published potent inhibitors (e.g., 11j), it may serve as a less active or inactive comparator in mechanistic studies (enzyme kinetics, fluorescence quenching, CD spectroscopy) designed to isolate the contribution of the 5-substituent to binding and inhibition [1]. Its procurement alongside more potent analogs enables rigorous structure–activity relationship elucidation.

Synthetic Intermediate for Focused Library Construction

The primary acetamide terminus offers a reactive handle for amide coupling, enabling rapid diversification into a focused library of N-substituted acetamide derivatives. This synthetic strategy mirrors the preparation of N-benzyl and N-aryl analogs (e.g., CAS 958708-55-9, 1022198-67-9) but allows systematic exploration of amine diversity. The 2-benzyl substituent provides a stable, lipophilic anchor for binding-site occupancy during library screening.

Application
Selection Property
Validation Focus
SAR library diversification
2-Benzyl-5-sulfanylacetamide motif
α-Glucosidase SAR mapping in unexplored substitution space
Lead optimization starting point
Low molecular weight and moderate LogP
Physicochemical profiling for oral exposure research
MOA comparator tool
Structure devoid of potent substituents
Less-active comparator in enzyme kinetic and binding studies
Synthetic intermediate
Reactive primary acetamide handle
Systematic amide coupling for focused library construction
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